N-Methoxy-N,2-dimethylbenzamide
Overview
Description
N-Methoxy-N,2-dimethylbenzamide is a compound with the molecular formula C10H13NO2 . It is also known by other names such as 2,N-DIMETHYL-N-METHOXYBENZAMIDE and n-methoxy-2,n-dimethylbenzamide .
Molecular Structure Analysis
The InChI representation of N-Methoxy-N,2-dimethylbenzamide isInChI=1S/C10H13NO2/c1-8-6-4-5-7-9 (8)10 (12)11 (2)13-3/h4-7H,1-3H3
. The Canonical SMILES representation is CC1=CC=CC=C1C (=O)N (C)OC
. Physical And Chemical Properties Analysis
N-Methoxy-N,2-dimethylbenzamide has a molecular weight of 179.22 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 179.094628657 g/mol . The topological polar surface area is 29.5 Ų .Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : N-Methoxy-N,2-dimethylbenzamide is a chemical compound used in scientific research. It possesses diverse applications, including drug synthesis and as a starting material for organic reactions.
- Results or Outcomes : The results or outcomes would also depend on the specific experiment. In general, the use of this compound could facilitate certain reactions or lead to the synthesis of certain drugs.
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Scientific Field: Medicinal Chemistry
- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
- Methods of Application : The compounds were synthesized and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
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Scientific Field: Organic Synthesis
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Scientific Field: Medicinal Chemistry
- Application : N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
- Methods of Application : The compound is used as a starting material in the synthesis of β-trifluoromethyl enaminones .
- Results or Outcomes : The synthesis of β-trifluoromethyl enaminones can lead to the development of new medicinal compounds .
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Scientific Field: Organic Chemistry
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Scientific Field: Medicinal Chemistry
- Application : N-Methoxy-N-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones .
- Methods of Application : The compound is used as a starting material in the synthesis of β-trifluoromethyl enaminones .
- Results or Outcomes : The synthesis of β-trifluoromethyl enaminones can lead to the development of new medicinal compounds .
properties
IUPAC Name |
N-methoxy-N,2-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)10(12)11(2)13-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBISJCEBDQAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462942 | |
Record name | N-Methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N,2-dimethylbenzamide | |
CAS RN |
130250-61-2 | |
Record name | N-Methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxy-N,2-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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